

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of Desmopressin Acetate

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Compound of Interest

Compound Name: *Desmopressin acetate*

Cat. No.: *B8799378*

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Executive Summary & Strategic Overview

Desmopressin acetate (1-deamino-8-D-arginine vasopressin, DDAVP) is a synthetic analogue of the endogenous pituitary hormone arginine vasopressin. Structurally, it is a cyclic nonapeptide featuring a critical disulfide bridge between the N-terminal 3-mercaptopropionic acid (Mpa) and Cysteine at position 4 (sequence position 6 in the canonical numbering).

Sequence: Mpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂ (Disulfide bridge: Mpa1 — Cys6)

Core Challenges in Synthesis

- **D-Arginine Racemization:** The introduction of D-Arg at position 8 requires controlled coupling conditions to prevent reversion to the L-form, which would abolish biological activity.
- **Disulfide Cyclization:** Forming the intramolecular disulfide bond between the N-terminal Mpa and the internal Cys requires a specific oxidative environment. Random oxidation can lead to oligomers (intermolecular disulfides).
- **Salt Exchange:** The pharmaceutical substance must be the acetate salt. Standard SPPS cleavage yields the trifluoroacetate (TFA) salt, necessitating an efficient ion exchange

protocol.

This guide details a Fmoc-chemistry based SPPS protocol utilizing Rink Amide resin, followed by a robust solution-phase iodine oxidation and an integrated purification/salt-exchange workflow.

Strategic Materials Selection

Resin Selection: Rink Amide MBHA[1]

- Choice: Rink Amide MBHA (4-methylbenzhydrylamine) resin.
- Rationale: Desmopressin requires a C-terminal amide (-NH₂). The MBHA linker offers superior stability during the extended synthesis cycle compared to standard Rink Amide, reducing premature cleavage.
- Loading: Low-to-medium loading (0.4 – 0.6 mmol/g) is recommended to minimize aggregation during the assembly of the 9-mer sequence.

Protecting Group Strategy

To ensure orthogonality, the following side-chain protection scheme is employed:

Amino Acid	Protecting Group	Rationale
Tyr	t-Butyl (tBu)	Acid-labile; prevents O-acylation.
Gln, Asn	Trityl (Trt)	Prevents dehydration of amide side chains to nitriles.
Cys	Trityl (Trt)	Allows global deprotection and simultaneous release of free thiol for post-cleavage cyclization.
D-Arg	Pbf (2,2,4,6,7-pentamethylidihydrobenzofuran-5-sulfonyl)	Pbf is more acid-labile than Pmc, ensuring complete removal during TFA cleavage without damaging the Trp/Tyr residues (though Trp is absent here).
Mpa	Trityl (Trt)	3-Mercaptopropionic acid is introduced as Trt-Mpa-OH to match the Cys protection.

Experimental Protocol: Linear Assembly

Phase A: Resin Preparation & Coupling Cycles

Equipment: Automated Peptide Synthesizer or Manual Glass Reaction Vessel (bubbler).

- Swelling:
 - Weigh 1.0 g of Rink Amide MBHA resin (0.5 mmol/g).
 - Swell in DCM (10 mL) for 30 min, then wash with DMF (3 x 10 mL).
- Fmoc Deprotection (Standard Cycle):
 - Reagent: 20% Piperidine in DMF (v/v) with 0.1 M HOBt (to suppress aspartimide formation, though less critical here, it is good practice).

- Treat resin: 2 x 10 min.
- Wash: DMF (5 x 10 mL).
- Coupling Activation (DIC/Oxyma Pure):
 - Note: DIC/Oxyma is superior to HBTU/DIPEA for preventing racemization, particularly for D-Arg.
 - Amino Acid: 4.0 eq relative to resin loading.
 - DIC: 4.0 eq.
 - Oxyma Pure: 4.0 eq.
 - Solvent: DMF (minimum volume to cover resin).
 - Reaction Time: 60 min at Room Temperature (RT).
 - Monitoring: Kaiser Test (Ninhydrin) must be negative before proceeding.
- Sequential Assembly:
 - Couple in reverse order: Gly -> D-Arg -> Pro -> Cys -> Asn -> Gln -> Phe -> Tyr -> Mpa.[\[1\]](#)
[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Critical Step: Ensure Fmoc-D-Arg(Pbf)-OH is high purity (>99% ee).

Phase B: Cleavage & Global Deprotection

This step releases the linear peptide and removes all side-chain protecting groups (tBu, Trt, Pbf).

- Wash Resin: DCM (3x), MeOH (3x), dry under vacuum.
- Cleavage Cocktail (Reagent K modified):
 - TFA (90%)

- Thioanisole (5%)
- Water (2.5%)
- EDT (1,2-Ethanedithiol) or DODT (2.5%) — Essential for scavenging Trityl cations and preventing re-attachment to Cys/Mpa sulfhydryls.
- Reaction: Shake for 3 hours at RT.
- Precipitation:
 - Filter resin and collect filtrate.[\[5\]](#)
 - Add filtrate dropwise to ice-cold Diethyl Ether (10x volume).
 - Centrifuge (3000 rpm, 10 min), decant ether, and wash pellet 2x with cold ether.
 - Result: Crude Linear Desmopressin (Dithiol form).

Experimental Protocol: Cyclization (Disulfide Bond Formation)

The formation of the Mpa–Cys bridge is the yield-limiting step. We utilize Solution Phase Iodine Oxidation for speed and control, superior to air oxidation for this specific peptide.

Mechanism: Iodine oxidizes the free thiols (SH) to a disulfide (S-S) while being reduced to iodide.

- Dissolution:
 - Dissolve crude linear peptide in Acetic Acid:Water (1:4 v/v) to a concentration of 0.5 mg/mL.
 - Note: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.
- Oxidation:

- Prepare a 0.1 M Iodine solution in Methanol.
- Add Iodine solution dropwise to the stirring peptide solution until a faint yellow color persists (indicating excess Iodine).
- Stir for 15–30 minutes at RT.
- Quenching:
 - Add 1 M Ascorbic Acid (aqueous) dropwise until the solution becomes clear (reduces excess Iodine).
 - Alternative: Sodium Thiosulfate can be used, but Ascorbic Acid is more compatible with subsequent acidic HPLC conditions.
- Isolation:
 - The solution can be directly injected onto Prep-HPLC or lyophilized if volume is too large.

Purification & Salt Exchange (TFA to Acetate)

The crude cyclic peptide is a TFA salt. The final drug substance must be an Acetate salt. We achieve this via Ion-Pairing HPLC.

Preparative HPLC Protocol[5]

- Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge), 10 μm , 100 Å.
- Mobile Phase A: 0.1% Acetic Acid in Water (pH ~3.0).
- Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
 - Note: Do NOT use TFA in the mobile phase. Using Acetic Acid drives the counter-ion exchange on the column.

Gradient:

Time (min)	% B	Flow Rate
0	5	15 mL/min
5	5	15 mL/min
40	35	15 mL/min

| 45 | 95 | 15 mL/min |

Process:

- Load the quenched cyclization mixture.
- Elute using the acetic acid gradient.[4] The high concentration of acetate in the buffer displaces the trace trifluoroacetate.
- Collect fractions absorbing at 220 nm.
- Lyophilization: Freeze-dry pure fractions to obtain **Desmopressin Acetate** as a fluffy white powder.

Quality Control & Visualization

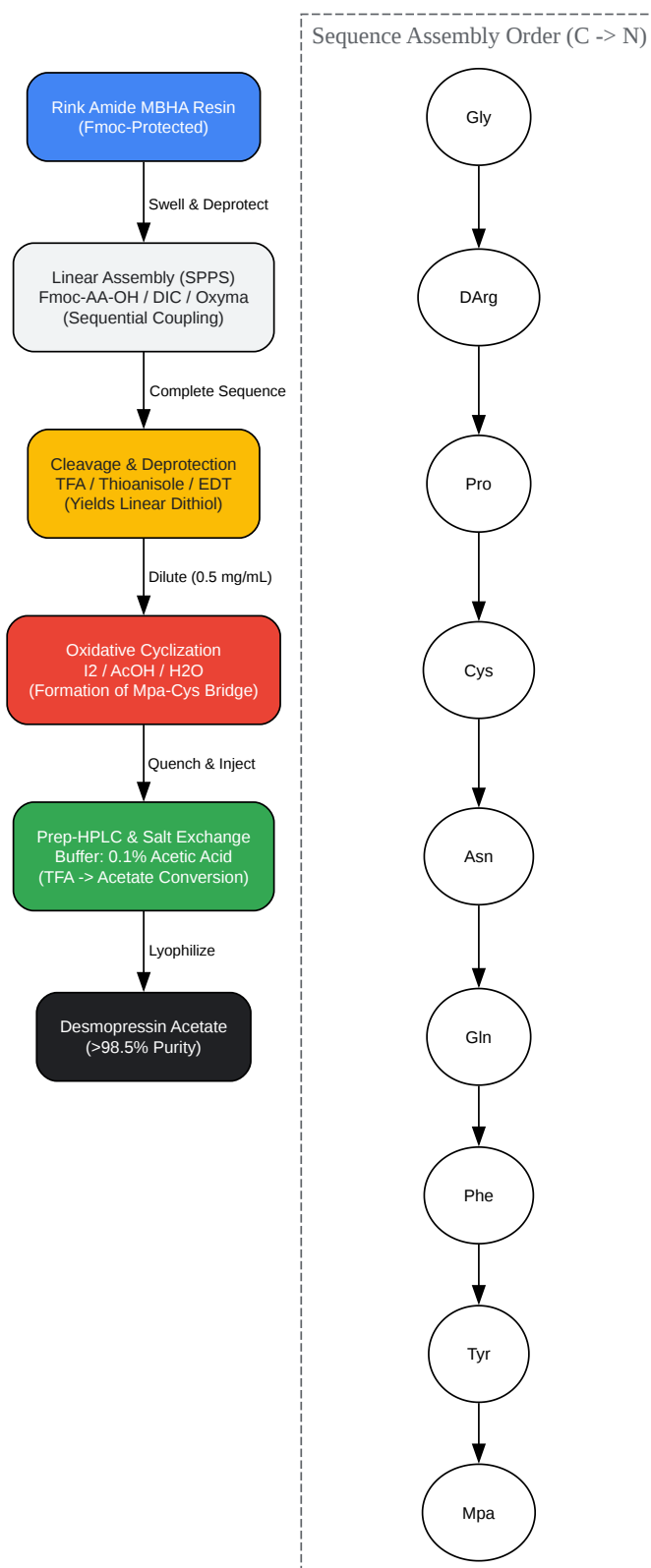
QC Specifications

- Purity (HPLC): > 98.5%[6]
- Mass Spectrometry (ESI-MS):

Da.

- Amino Acid Analysis: Confirms ratio of residues (especially D-Arg).

Workflow Diagram (Graphviz)



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Figure 1: End-to-end workflow for **Desmopressin Acetate** synthesis, highlighting the critical transition from solid-phase assembly to solution-phase cyclization and salt exchange.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield of Linear Peptide	Aggregation on resin (common in Gln/Asn regions).	Use "Magic Mixture" (DCM/DMF/NMP) or double couple Gln/Asn.
Incomplete Cyclization	Oxidation time too short or pH too low.	Adjust pH to 4.0–6.0 (if using air) or increase Iodine slightly. Ensure dilution is sufficient.
Dimer/Oligomer Formation	Concentration too high during oxidation.	Dilute reaction mixture further (< 0.5 mg/mL) to favor intramolecular reaction.
Racemization of D-Arg	Base-catalyzed epimerization during coupling.	Use DIC/Oxyma (neutral pH activation) instead of HBTU/DIPEA (basic).
Residual TFA	Inefficient salt exchange.	Repeat lyophilization from 1% Acetic Acid or run a secondary ion-exchange column (Dowex acetate).

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